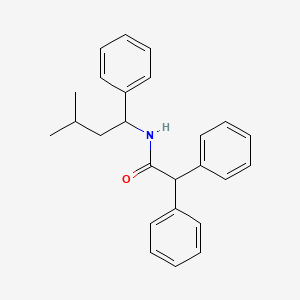![molecular formula C14H15BrN2O4 B14142284 N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide CAS No. 958944-08-6](/img/structure/B14142284.png)
N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[4.1.0]heptane moiety provides a rigid framework, while the presence of bromine and oxopyran groups adds to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of bicyclo[4.1.0]heptane-7-carboxylic acid, which can be synthesized through the Simmons-Smith reaction involving diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . This intermediate is then reacted with appropriate reagents to introduce the bromine and oxopyran groups, followed by the formation of the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反应分析
Types of Reactions
N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce the oxopyran ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the bromine and oxopyran groups can form interactions with amino acid residues. This can lead to inhibition or activation of enzymatic activity, depending on the target.
相似化合物的比较
Similar Compounds
Norcarane (bicyclo[4.1.0]heptane): A simpler compound with a similar bicyclic structure but lacking the functional groups present in N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide.
Bicyclo[4.1.0]heptane-7-carboxylic acid: An intermediate in the synthesis of the target compound, featuring the same bicyclic core but different functional groups.
Uniqueness
The uniqueness of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide lies in its combination of a rigid bicyclic structure with reactive functional groups, making it versatile for various applications in research and industry.
属性
CAS 编号 |
958944-08-6 |
|---|---|
分子式 |
C14H15BrN2O4 |
分子量 |
355.18 g/mol |
IUPAC 名称 |
N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide |
InChI |
InChI=1S/C14H15BrN2O4/c15-10-5-7(6-21-14(10)20)12(18)16-17-13(19)11-8-3-1-2-4-9(8)11/h5-6,8-9,11H,1-4H2,(H,16,18)(H,17,19) |
InChI 键 |
AKDOOCKFYTWJRI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C2C(=O)NNC(=O)C3=COC(=O)C(=C3)Br |
溶解度 |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)




![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)


![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)


![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

